Ethyl 4-(4-(pyrrolidin-1-yl)phenyl)thiazole-2-carboxylate
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Overview
Description
Ethyl 4-(4-(pyrrolidin-1-yl)phenyl)thiazole-2-carboxylate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(pyrrolidin-1-yl)phenyl)thiazole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the reaction progress and verifying the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(pyrrolidin-1-yl)phenyl)thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Scientific Research Applications
Ethyl 4-(4-(pyrrolidin-1-yl)phenyl)thiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential drug candidate for the treatment of various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(pyrrolidin-1-yl)phenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Ethyl 4-(4-(pyrrolidin-1-yl)phenyl)thiazole-2-carboxylate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may exhibit similar biological activities.
Phenylthiazole derivatives: These compounds contain the phenyl and thiazole rings and may have comparable chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H18N2O2S |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
ethyl 4-(4-pyrrolidin-1-ylphenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C16H18N2O2S/c1-2-20-16(19)15-17-14(11-21-15)12-5-7-13(8-6-12)18-9-3-4-10-18/h5-8,11H,2-4,9-10H2,1H3 |
InChI Key |
OKGVCIXPBYCNBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)N3CCCC3 |
Origin of Product |
United States |
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